Metabolic Pathway Differentiation: CYP1A2-Derived Guanidine Metabolite vs. Imidazole Metabolite (M-3/M-4)
CAS 125292-37-7 is the guanidine metabolite (M-5) of tizanidine, formed via CYP1A2-mediated metabolism, and is structurally distinct from the imidazole metabolite (M-3/M-4) that is also detectable in plasma. Intrinsic clearance experiments using recombinant CYP1A2 demonstrated that tizanidine is a substrate of CYP1A2, and subsequent metabolite profiling identified both the imidazole metabolite and CAS 125292-37-7 as CYP1A2-generated products [1]. This metabolic distinction is critical: the imidazole metabolite retains pharmacological activity as an α₂-adrenergic agonist, whereas the guanidine metabolite (CAS 125292-37-7) represents a different clearance pathway product. Procurement of CAS 125292-37-7 is specifically required for tracking the guanidine-specific metabolic route in CYP1A2 probe studies, a capability that the imidazole metabolite standard cannot fulfill [1].
| Evidence Dimension | Metabolite identity and enzymatic origin |
|---|---|
| Target Compound Data | Guanidine metabolite (M-5); CYP1A2-derived; CAS 125292-37-7 |
| Comparator Or Baseline | Imidazole metabolite (M-3/M-4); CYP1A2-derived; distinct CAS |
| Quantified Difference | Structural divergence: guanidine substitution vs. imidazole ring; differential analytical detection required |
| Conditions | Recombinant CYP1A2 intrinsic clearance assay; tizanidine substrate profiling in canine and human liver microsomes |
Why This Matters
This differentiation is essential for researchers conducting CYP1A2 phenotyping or drug-drug interaction studies where metabolite-specific quantification is required, as CAS 125292-37-7 and the imidazole metabolite cannot be analyzed interchangeably.
- [1] Adcock JM, Williams P, Locuson CW, Daniels JS. Evaluation of tizanidine as a marker of canine CYP1A2 activity. J Vet Pharmacol Ther. 2016 Apr;39(2):122-30. doi:10.1111/jvp.12256. View Source
